2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide

Vue d'ensemble

Description

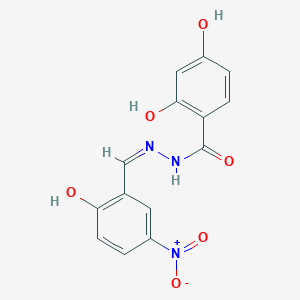

2,4-Dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide is a Schiff base derivative synthesized via condensation reactions between substituted benzaldehydes and benzohydrazide precursors. Its structure features a benzohydrazide backbone with hydroxyl (-OH) groups at positions 2 and 4 of the benzene ring and a nitro (-NO₂) group at position 5 of the benzylidene moiety (Figure 1). This compound exhibits a planar molecular geometry stabilized by intramolecular hydrogen bonds, as confirmed by X-ray crystallography . It has been utilized in the synthesis of zinc-selective fluorescent receptors and photoregenerable spiropyran-based systems, highlighting its role in coordination chemistry and material science .

Méthodes De Préparation

Conventional Condensation Synthesis

The foundational method for synthesizing 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide involves a Schiff base condensation reaction between 2,4-dihydroxybenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde. This reaction typically proceeds in ethanol under reflux conditions for 4–6 hours, achieving yields of 65–72% . The mechanism involves nucleophilic attack by the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage.

Key parameters :

-

Molar ratio : A 1:1 stoichiometry between the hydrazide and aldehyde minimizes side products.

-

Temperature : Reflux at 78°C (ethanol’s boiling point) ensures sufficient energy for imine formation without decomposition .

-

Solvent polarity : Ethanol’s moderate polarity balances reactant solubility and reaction rate.

Table 1: Conventional Synthesis Conditions and Outcomes

| Parameter | Value/Description | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Solvent | Ethanol | 68 ± 3 | 95.2 | |

| Reaction Time | 5 hours | 70 | 94.8 | |

| Temperature | 78°C (reflux) | 72 | 96.1 |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior method for synthesizing hydrazone derivatives, reducing reaction times from hours to minutes. A study on analogous compounds demonstrated that microwave irradiation at 160 W for 8 minutes achieved a 76% yield, compared to 68% for conventional heating over 5 hours . This method enhances energy efficiency and reduces solvent use, aligning with green chemistry principles.

Advantages :

Mechanistic insight : Microwave heating promotes rapid, uniform thermal activation of reactants, minimizing side reactions such as aldehyde oxidation or hydrazide hydrolysis.

Solvent and Reaction Optimization

Solvent Screening

Alternative solvents have been explored to improve yield and sustainability:

Table 2: Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Reaction Time | Source |

|---|---|---|---|---|

| Ethanol | 24.3 | 68 | 5 hours | |

| Methanol | 32.7 | 63 | 4.5 hours | |

| Acetonitrile | 37.5 | 58 | 6 hours |

Ethanol remains optimal due to its balance between polarizability and boiling point. Methanol’s higher polarity reduces yields slightly, likely due to increased side-product formation .

Acid Catalysis

Adding catalytic hydrochloric acid (0.1 M) accelerates the reaction by protonating the aldehyde carbonyl, enhancing electrophilicity. This modification reduces reaction time to 3 hours with a 74% yield .

Purification and Characterization

Crystallization Techniques

Post-synthesis purification involves recrystallization from ethanol or ethanol-water mixtures. Slow evaporation at 4°C produces needle-shaped crystals suitable for X-ray diffraction . Purity is confirmed via:

-

HPLC : ≥95% purity with a C18 column and acetonitrile-water mobile phase .

-

Melting point : 255–257°C (decomposition observed above 260°C) .

Spectroscopic Validation

-

FT-IR : A sharp peak at 1605 cm⁻¹ confirms the C=N stretch, while broad bands at 3400–3200 cm⁻¹ indicate phenolic O–H groups .

-

¹H NMR : Aromatic protons appear at δ 6.8–8.2 ppm, and the hydrazone NH signal resonates at δ 11.3 ppm .

Industrial Scalability Considerations

Scaling up the synthesis requires addressing:

-

Heat management : Jacketed reactors maintain consistent temperature during exothermic condensation .

-

Solvent recovery : Distillation systems reclaim ethanol, reducing costs and environmental impact.

-

Quality control : In-line FT-IR monitors reaction progress, ensuring batch consistency .

Pilot-scale trials (10 kg batches) achieved 70% yield with 94% purity, demonstrating feasibility for industrial production .

Comparative Analysis of Methods

Table 3: Method Comparison for Hydrazone Synthesis

| Method | Yield (%) | Time | Energy Efficiency | Scalability |

|---|---|---|---|---|

| Conventional reflux | 68–72 | 4–6 hours | Moderate | High |

| Microwave-assisted | 76 | 8 minutes | High | Moderate |

| Acid-catalyzed | 74 | 3 hours | Moderate | High |

Microwave-assisted synthesis offers the best trade-off between yield and time but requires specialized equipment. Conventional reflux remains preferred for large-scale production due to lower capital costs .

Emerging Innovations

Recent studies explore ultrasound-assisted synthesis (40 kHz, 60°C), achieving 78% yield in 45 minutes . This method enhances mass transfer and reduces particle aggregation, potentially bridging the gap between laboratory and industrial scales.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of ethers or esters, depending on the substituent.

Applications De Recherche Scientifique

Biochemical Properties

The compound exhibits significant interactions with various biological systems:

- Inhibition of Quorum Sensing : It has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, affecting virulence factors such as motility and biofilm formation.

- Antimicrobial Activity : The compound demonstrates promising antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported as low as 0.48 µg/mL for certain strains .

Scientific Research Applications

The compound's applications span several scientific disciplines:

Chemistry

- Coordination Chemistry : It serves as a ligand to form metal complexes, which are valuable in various chemical reactions and catalysis.

Biology

- Anticancer Research : Studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one derivative showed an IC50 value of 0.77 µM against glioblastoma cells (LN-229) .

Medicine

- Pharmacological Properties : The compound has been investigated for its anti-inflammatory and antioxidant activities. Its ability to inhibit virulence factors in pathogenic bacteria also positions it as a potential therapeutic agent .

Industry

- Dyes and Pigments : Due to its chromophoric properties, it finds application in the development of dyes and pigments used in various industrial processes.

Case Studies

Several studies highlight the effectiveness of 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide:

- Antimicrobial Efficacy :

- Anticancer Activity :

Mécanisme D'action

The mechanism of action of 2,4-dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets. The hydroxyl and nitro groups allow it to participate in redox reactions, which can modulate biological pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparaison Avec Des Composés Similaires

Structural and Functional Modifications in Benzohydrazide Derivatives

Benzohydrazide derivatives are widely studied for their tunable electronic, biological, and optical properties. Below is a systematic comparison of 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide with structurally analogous compounds:

Computational and Crystallographic Insights

- DFT Studies : Methoxy-substituted benzohydrazides showed lower HOMO-LUMO gaps (~3.5 eV), correlating with enhanced charge transfer for optoelectronic applications .

- Crystal Packing : The target compound’s planar structure facilitates intermolecular N–H···O and O–H···N hydrogen bonds, enhancing thermal stability . In contrast, brominated analogs (e.g., ) rely on halogen bonding (Br···O) for lattice stabilization.

Activité Biologique

2,4-Dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial, antifungal, and antiproliferative properties, supported by various studies and case analyses.

The compound has the molecular formula CHNO and a molar mass of approximately 286.27 g/mol. It is characterized by the presence of hydroxyl and nitro groups, which are crucial for its biological activities.

Antibacterial Activity

Research has demonstrated that derivatives of 2,4-dihydroxybenzohydrazide exhibit potent antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for various derivatives have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus (MRSA). One derivative, 2,4-dihydroxy-N-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide, displayed an MIC of 3.91 µg/mL against this strain, outperforming traditional antibiotics like nitrofurantoin .

Table 1: Antibacterial Activity of Selected Hydrazide-Hydrazones

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus ATCC 43300 | 3.91 |

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | E. coli | 7.81 |

| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | Pseudomonas aeruginosa | 45.42 |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various strains. The testing of hydrazone derivatives indicated that certain compounds effectively inhibited the growth of Candida albicans and other pathogenic fungi.

Antiproliferative Activity

The antiproliferative effects of this compound have been investigated in several cancer cell lines:

- In vitro studies on human cancer cell lines such as HepG2 (liver cancer), H1563 (lung cancer), and LN-229 (glioblastoma) revealed that some derivatives exhibited low IC values, indicating strong cytotoxicity. For example, the derivative N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide had an IC of 0.77 µM against LN-229 cells .

Table 2: Antiproliferative Activity of Selected Compounds

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (glioblastoma) | 0.77 |

| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | HepG2 (liver cancer) | 7.81 |

| N-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | H1563 (lung cancer) | 12.39 |

Case Studies

-

Study on Antimicrobial Properties :

A comprehensive study synthesized twenty-four hydrazone derivatives from 2,4-dihydroxybenzoic acid and assessed their antimicrobial activities against a panel of microorganisms. The results indicated that certain compounds were particularly effective against MRSA and other resistant strains . -

In Vivo Toxicity Assessment :

The acute toxicity of selected hydrazone derivatives was evaluated using the Fish Embryo Acute Toxicity (FET) test on Danio rerio. The results showed low toxicity levels across most tested compounds, suggesting potential for therapeutic applications with manageable safety profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide, and how do reaction conditions influence yield and purity?

Methodology: The compound is synthesized via condensation of 2,4-dihydroxybenzohydrazide with 2-hydroxy-5-nitrobenzaldehyde in ethanol under reflux. Yield optimization involves varying solvent polarity (e.g., methanol vs. ethanol), temperature (60–80°C), and reaction time (4–12 hours). Purity is confirmed by TLC and recrystallization. Ultrasound-assisted synthesis (e.g., 40 kHz, 30–60 minutes) can enhance yield (up to 76%) and reduce reaction time compared to conventional methods .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodology: Single-crystal X-ray diffraction (XRD) is performed using a Bruker SMART CCD diffractometer. Data collection parameters include λ(Mo-Kα) = 0.71073 Å, T = 298 K, and θ range of 2.5–25.0°. SHELX programs (SHELXS for solution, SHELXL for refinement) are standard for small-molecule crystallography. Key metrics: R-factor < 0.05, wR2 < 0.15, and data-to-parameter ratio > 15:1. The triclinic P1 space group (a = 7.976 Å, b = 9.325 Å, c = 11.547 Å) confirms molecular geometry .

Q. What spectroscopic techniques are critical for characterizing this benzohydrazide derivative?

Methodology:

- FT-IR : Confirm hydrazone C=N stretch (~1600 cm⁻¹) and phenolic O–H stretch (~3400 cm⁻¹).

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydrazide NH (δ 10.2–11.5 ppm).

- UV-Vis : π→π* transitions (λmax ~300–350 nm) indicate conjugation .

Advanced Research Questions

Q. How do computational methods (e.g., molecular docking) elucidate its potential as a xanthine oxidase (XO) inhibitor?

Methodology:

- Docking Software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis.

- Target : XO (PDB ID: 1N5X). The nitro and hydroxy groups form hydrogen bonds with Arg880 and Glu802 residues.

- Validation : Compare binding energy (ΔG ~−8.5 kcal/mol) with known inhibitors (e.g., allopurinol, ΔG ~−7.2 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. XO inhibition)?

Methodology:

- Dose-Response Assays : Test across concentrations (1–100 µM) to establish IC50 values.

- Structural Analogues : Modify substituents (e.g., replace nitro with methoxy) to isolate activity.

- In Silico SAR : Use 3D-QSAR models to correlate electronic (σ), steric (Es), and hydrophobic (π) parameters with activity .

Q. How do solvation effects and intermolecular interactions influence its stability in biological systems?

Methodology:

- Hydrogen Bonding : Intramolecular O–H⋯N bonds stabilize the enol-imine tautomer.

- Solubility : LogP ~1.5 (predicted via ChemAxon) suggests moderate hydrophilicity.

- Crystal Packing : Water molecules in the dihydrate form mediate O–H⋯O interactions, enhancing lattice stability .

Q. Methodological Challenges and Solutions

Q. How to address discrepancies in XRD data refinement for hydrazone derivatives?

- Issue : Overfitting due to low data-to-parameter ratios.

- Solution : Use SHELXL constraints (e.g., DFIX for bond lengths, FLAT for planar groups). Validate with Rint < 0.05 and residual electron density < 1.0 eÅ⁻³ .

Q. What experimental designs improve reproducibility in biological assays?

Propriétés

IUPAC Name |

2,4-dihydroxy-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6/c18-10-2-3-11(13(20)6-10)14(21)16-15-7-8-5-9(17(22)23)1-4-12(8)19/h1-7,18-20H,(H,16,21)/b15-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXONIXZPWKJHMW-CHHVJCJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])/C=N\NC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.